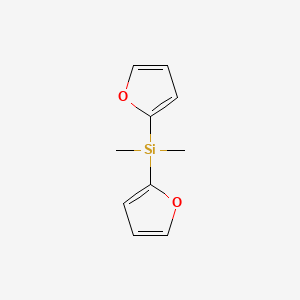
Di-(2-furyl)dimethyl silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(2-furyl)dimethyl silane is an organosilicon compound with the molecular formula C10H12O2Si and a molecular weight of 192.2866 . This compound features two furan rings attached to a dimethyl silane group, making it a unique structure in the realm of organosilicon chemistry.
Vorbereitungsmethoden
The synthesis of Di-(2-furyl)dimethyl silane typically involves the reaction of furan derivatives with dimethylchlorosilane in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Di-(2-furyl)dimethyl silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Di-(2-furyl)dimethyl silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Di-(2-furyl)dimethyl silane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, while the silane group can form covalent bonds with other silicon-containing compounds. These interactions can lead to the formation of stable complexes that exhibit unique chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
Di-(2-furyl)dimethyl silane can be compared with other similar compounds such as:
Dimethylphenylsilane: Unlike this compound, this compound features a phenyl group instead of furan rings, leading to different reactivity and applications.
Trimethylsilane: This compound lacks the furan rings, making it less versatile in terms of chemical reactivity.
Diphenyldimethylsilane: This compound has two phenyl groups, which provide different steric and electronic properties compared to the furan rings in this compound.
This compound stands out due to its unique combination of furan rings and a dimethyl silane group, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1578-44-5 |
|---|---|
Molekularformel |
C10H12O2Si |
Molekulargewicht |
192.29 g/mol |
IUPAC-Name |
bis(furan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C10H12O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3 |
InChI-Schlüssel |
LICNAKTVYIFWGC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CO1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


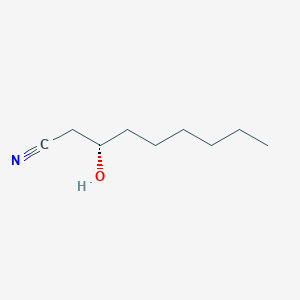
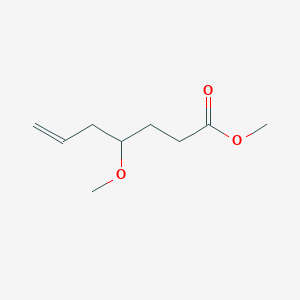
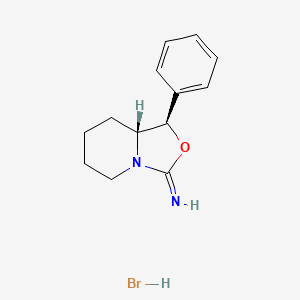
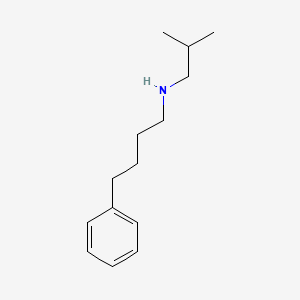
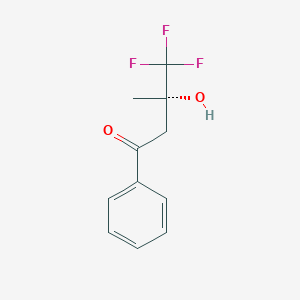
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
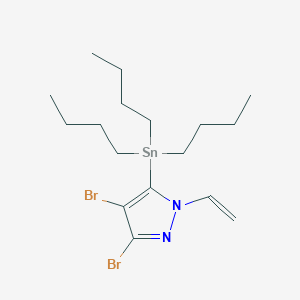

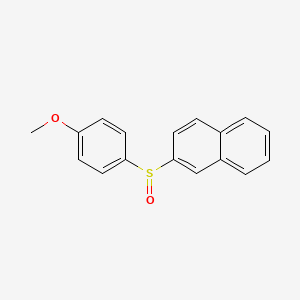

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
